"Amino(3-phenoxyphenyl)acetic acid" properties and characteristics
"Amino(3-phenoxyphenyl)acetic acid" properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amino(3-phenoxyphenyl)acetic acid (CAS No: 299168-94-8) is a unique organic molecule incorporating a phenylacetic acid backbone with a phenoxy substituent and an amino group. This structure positions it as a compound of significant interest in medicinal chemistry and drug discovery, likely as a key building block or intermediate in the synthesis of more complex therapeutic agents. While detailed experimental data on this specific molecule is not extensively available in the public domain, this guide will synthesize the known information and provide expert insights based on the analysis of its structural motifs and data from closely related analogues. We will explore its chemical and physical identity, inferred spectroscopic characteristics, potential synthetic pathways, and likely pharmacological relevance, particularly in the context of anti-inflammatory drug development.
Core Molecular Identity
Amino(3-phenoxyphenyl)acetic acid is identified by its unique combination of functional groups, which suggests its potential utility as a versatile chemical intermediate.
| Identifier | Value | Source |
| CAS Number | 299168-94-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₃NO₃ | [1][5] |
| Molecular Weight | 243.26 g/mol | [1] |
| Synonyms | 2-Amino-2-(3-phenoxyphenyl)acetic acid | [3] |
A key structural feature is the α-amino acid moiety attached to a phenyl ring, which itself is substituted with a phenoxy group at the meta-position. This arrangement provides multiple points for chemical modification, making it a valuable scaffold for creating libraries of compounds for biological screening.
Caption: Chemical structure of Amino(3-phenoxyphenyl)acetic acid.
Physicochemical and Spectroscopic Profile
Physicochemical Properties
| Property | Inferred Value/Characteristic | Rationale |
| Melting Point | Solid at room temperature, likely with a relatively high melting point. | The presence of carboxylic acid and amino groups allows for strong intermolecular hydrogen bonding and potential zwitterion formation, leading to a stable crystal lattice. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | The molecule has both polar (amino and carboxylic acid) and nonpolar (phenyl and phenoxy groups) regions. Solubility will be pH-dependent due to the ionizable groups. |
| pKa | Expected to have at least two pKa values: one for the carboxylic acid (around 2-4) and one for the amino group (around 9-10). | These are typical pKa ranges for α-amino acids. The exact values would be influenced by the electronic effects of the aromatic system. |
| logP | Moderately lipophilic. | The two phenyl rings contribute to its lipophilicity, which would be an important factor in its pharmacokinetic properties. |
Storage and Stability: The compound should be stored at -20°C for long-term stability. For maximum recovery, it is recommended to centrifuge the vial before opening the cap.[1]
Spectroscopic Characteristics (Inferred)
No specific spectroscopic data has been published for Amino(3-phenoxyphenyl)acetic acid. However, based on its structure, the following spectral characteristics can be anticipated:
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¹H NMR:
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Aromatic protons would appear in the range of δ 6.5-8.0 ppm, with complex splitting patterns due to the substitution on both phenyl rings.
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The methine proton (α-carbon) would likely be a singlet or a multiplet around δ 4.0-5.0 ppm.
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The amine (NH₂) and carboxylic acid (COOH) protons would be broad singlets and their chemical shifts would be highly dependent on the solvent and concentration. For related phenoxy acetic acid derivatives, the -CH₂- protons adjacent to the oxygen are observed around 4.84 ppm in DMSO-d₆.[6]
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¹³C NMR:
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Aromatic carbons would resonate in the δ 110-160 ppm region.
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The carbonyl carbon of the carboxylic acid would be significantly downfield, expected around δ 170-180 ppm.[6]
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The α-carbon would be in the δ 50-60 ppm range.
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Infrared (IR) Spectroscopy:
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A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹.
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A sharp C=O stretch from the carboxylic acid should appear around 1700-1730 cm⁻¹.[6]
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N-H stretching from the primary amine would be visible in the 3300-3500 cm⁻¹ region.
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C-O-C stretching from the ether linkage would be present in the fingerprint region, typically around 1200-1250 cm⁻¹.
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Mass Spectrometry:
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The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 243 or 244, respectively.
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Common fragmentation patterns would include the loss of the carboxylic acid group (-45 Da) and cleavage at the ether linkage.
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Synthesis and Manufacturing
A definitive, published synthesis protocol for Amino(3-phenoxyphenyl)acetic acid is not currently available. However, a plausible synthetic route can be designed based on established organic chemistry principles and methods used for analogous compounds. One potential approach is a multi-step synthesis starting from 3-phenoxyaniline or 3-phenoxybenzaldehyde.
A general workflow for the synthesis of related phenoxyacetic acid derivatives involves the reaction of a substituted phenol with an α-haloester, followed by hydrolysis of the ester to the carboxylic acid.[6] For the target molecule, a Strecker or a related amino acid synthesis would be necessary.
Caption: A plausible, high-level synthetic workflow for Amino(3-phenoxyphenyl)acetic acid.
Note: This proposed pathway is illustrative. Optimization of reaction conditions, protecting group strategies, and purification methods would be essential for a successful synthesis.
Pharmacological Context and Potential Applications
While there is no direct pharmacological data for Amino(3-phenoxyphenyl)acetic acid, the broader class of phenoxyphenylacetic acids has been investigated for its therapeutic potential, primarily as anti-inflammatory agents.[7]
Inferred Mechanism of Action: Anti-inflammatory Activity
Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules containing aromatic rings. The structural similarity of Amino(3-phenoxyphenyl)acetic acid to compounds like fenclofenac, a (phenoxyphenyl)acetic acid derivative, suggests it could exhibit anti-inflammatory properties.[7] Furthermore, recent studies on phenoxy acetic acid derivatives have identified them as potential selective cyclooxygenase-2 (COX-2) inhibitors.[6]
The potential mechanism of action could involve the inhibition of COX enzymes, which are critical in the inflammatory cascade by converting arachidonic acid to prostaglandins.
Caption: Potential mechanism of action via inhibition of the cyclooxygenase (COX) pathway.
Application in Drug Discovery
Given its structure, Amino(3-phenoxyphenyl)acetic acid is most likely utilized as:
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A scaffold for medicinal chemistry: Its multiple functional groups allow for the creation of a diverse library of derivatives to explore structure-activity relationships (SAR).
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An intermediate in multi-step synthesis: It could be a key building block for more complex, biologically active molecules.
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A fragment for fragment-based drug discovery: The phenoxyphenyl moiety is a common feature in many bioactive compounds.
Safety and Handling
Based on available safety data sheets for related compounds, Amino(3-phenoxyphenyl)acetic acid should be handled with care in a laboratory setting.
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Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
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Precautionary Measures:
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Use in a well-ventilated area.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid breathing dust.
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Wash hands thoroughly after handling.
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In case of exposure, standard first-aid measures should be followed. If inhaled, move to fresh air. In case of skin or eye contact, rinse thoroughly with water. If swallowed, seek medical attention.
Conclusion
Amino(3-phenoxyphenyl)acetic acid is a compound with significant potential in the field of drug discovery, primarily as a versatile building block for the synthesis of novel therapeutic agents. While a comprehensive experimental profile of the molecule itself is not widely documented, its structural characteristics strongly suggest a role in the development of anti-inflammatory drugs, potentially through the inhibition of the COX pathway. Further research is warranted to fully elucidate its physicochemical properties, develop robust synthetic protocols, and explore its biological activities. This guide provides a foundational understanding for researchers and scientists looking to work with this promising chemical entity.
References
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Molbase. 2-amino-2-(3,5-dimethoxyphenyl)acetic acid. [Online]. Available: [Link]
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BuyersGuideChem. Supplier CAS No 299168-94-8. [Online]. Available: [Link]
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Atkinson, D. C., et al. (1983). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 26(10), 1353–1360. [Online]. Available: [Link]
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Appchem. Amino(3-phenoxyphenyl)acetic acid | 299168-94-8. [Online]. Available: [Link]
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Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Online]. Available: [Link]
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